(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is a chiral compound with a unique structure that includes a benzo[d]furan ring fused with an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones to form the furan ring . The amino alcohol group can then be introduced through reductive amination or other suitable reactions.
Industrial Production Methods
Industrial production of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol may involve optimized synthetic routes that ensure high yield and purity. Catalysts such as rhodium or palladium salts can be used to enhance the efficiency of the reactions . Green chemistry approaches, including biocatalysis, may also be employed to reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]furan ring and amino alcohol group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(furan-2-yl)propan-1-ol: Another furan derivative with a similar structure but different stereochemistry and functional groups.
2-Dibenzofuranethanol: A compound with a similar benzo[d]furan core but different substituents.
Uniqueness
(2R)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and alcohol group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO2 |
---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m1/s1 |
InChI-Schlüssel |
RGPFVVNMRDRSNU-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CO)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.